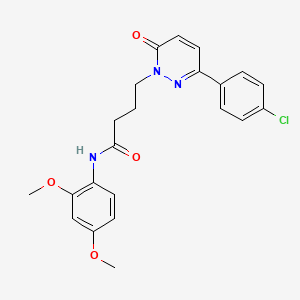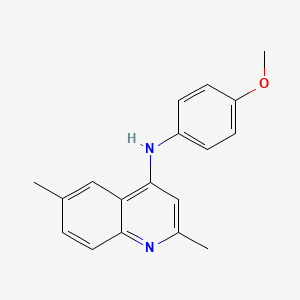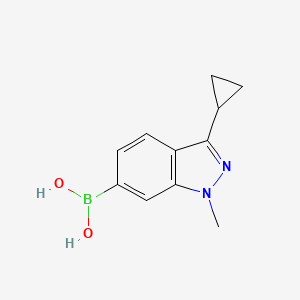
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)butanamide is a chemical compound that belongs to the class of pyridazinone derivatives. It is also known as GSK-3 inhibitor and has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes.
Scientific Research Applications
Synthesis and Biological Activity
Novel Heterocyclic Compound Synthesis : The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the synthesis of pyridazinone derivatives, which were then used to prepare various derivatives with antimicrobial and antifungal activities. This demonstrates the versatility of these compounds in generating biologically active molecules (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Anticancer, Antiangiogenic, and Antioxidant Agents : A series of new pyridazinone derivatives were synthesized and evaluated for their inhibitory effects on various human cancer cell lines. Some derivatives exhibited significant inhibitory activity, highlighting their potential as anticancer, antiangiogenic, and antioxidant agents (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015).
Synthesis in Ionic Liquid : The use of bis-ionic liquid as a catalyst for the synthesis of novel benzoxazoles demonstrates an environmentally friendly approach to synthesizing heterocyclic compounds, offering advantages such as solvent-free conditions and excellent yields (Nikpassand, Zare Fekri, & Farokhian, 2015).
Mechanistic Studies and Synthesis Pathways
Reaction Mechanisms and Derivative Synthesis : Studies on the synthesis of pyridazinones and their reactions provide insight into mechanistic aspects, leading to the generation of novel compounds with potential pharmaceutical applications. These studies emphasize the structural versatility and reactivity of pyridazinone derivatives, enabling the exploration of their biological activities (Sharma, Verma, Sharma, & Prajapati, 2013).
Structural Analysis and Theoretical Studies : The synthesis and structural elucidation of triazolo[4,3-b]pyridazine derivatives, including density functional theory (DFT) calculations and Hirshfeld surface analysis, contribute to a deeper understanding of the molecular properties and interactions of these compounds. Such studies are crucial for the design of molecules with specific biological activities (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-29-17-9-10-19(20(14-17)30-2)24-21(27)4-3-13-26-22(28)12-11-18(25-26)15-5-7-16(23)8-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRWMCSTQOQDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578555.png)

![3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2578557.png)

![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2578559.png)
![Sodium 3'-methyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2578563.png)

![(1-Cyclopropylethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2578566.png)
![N-(4-fluorophenyl)-2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2578568.png)

![(2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2578573.png)
![(4aR,7S,8R,8aR)-5-benzyl-2,2-dimethylhexahydro-4H-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B2578575.png)
![2-chloro-N-[2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2578576.png)
![1-Methyl-5-[(E)-2-nitroethenyl]pyrazole](/img/structure/B2578578.png)